![molecular formula C24H25N3S B2884529 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477854-12-9](/img/structure/B2884529.png)
7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a heterocyclic compound . It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also contains a benzyl group, an isopropylphenyl group, and a sulfanyl group .科学的研究の応用
Antitumor and Antibacterial Potential
One notable application of compounds structurally related to 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is their potential as antitumor and antibacterial agents. Studies have synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), demonstrating significant activity against human TS, which suggests a pathway for developing new anticancer and antibacterial drugs (Gangjee et al., 1996).
Crystal Structure and Interaction Studies
Research into pyrimidine derivatives, including those structurally similar to 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, has also focused on their crystal structures and interaction potentials. For instance, the study of pyrimethaminium benzenesulfonate monohydrate revealed insights into the hydrogen-bonded bimolecular ring motif, which could inform the design of compounds with specific interaction capabilities in biological systems (Balasubramani et al., 2007).
Antibacterial Activity
The antibacterial activity of new pyrrolo[2,3-d]pyrimidines (7-deazapurines) synthesized under ultrasonic irradiation has been explored. These compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, presenting a potential for the development of new antibacterial agents (Vazirimehr et al., 2017).
Advanced Material Applications
Furthermore, derivatives of pyrimidine, including those with similar structural features, have been investigated for their potential in advanced materials. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibit high refractive indices and small birefringence, demonstrate the versatility of pyrimidine derivatives in material science applications (Tapaswi et al., 2015).
Antiviral Research
Lastly, the exploration of pyrimidin-4(3H)-ones for their antiviral activity, particularly against HIV-1, highlights the broad spectrum of research applications for compounds within this chemical class. The synthesis of new derivatives demonstrated defined virus-inhibiting properties, offering pathways for further research into antiviral therapies (Novikov et al., 2004).
特性
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(4-propan-2-ylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)20-10-12-21(13-11-20)28-24-22-17(3)18(4)27(23(22)25-15-26-24)14-19-8-6-5-7-9-19/h5-13,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRGPXBMTUVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)

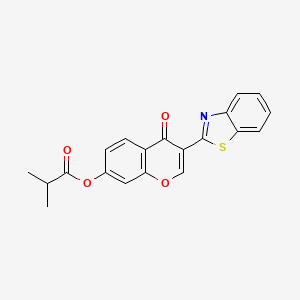
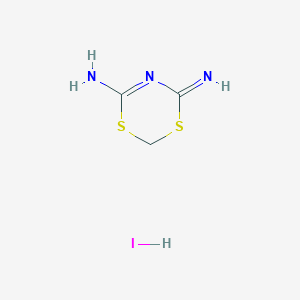
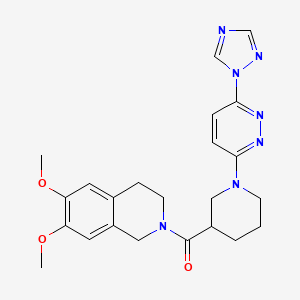
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)
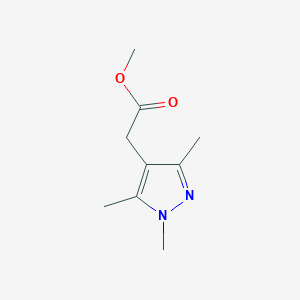
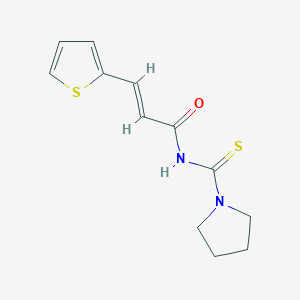
amine hydrobromide](/img/no-structure.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)